molecular formula C46H69B2NO5 B15281858 2-((2-Hexyldecyl)oxy)-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline

2-((2-Hexyldecyl)oxy)-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline

Cat. No.: B15281858
M. Wt: 737.7 g/mol
InChI Key: NTAUQCOVTCJAJM-UHFFFAOYSA-N
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Description

2-((2-Hexyldecyl)oxy)-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline is a complex organic compound that features a combination of boronic ester groups and aniline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hexyldecyl)oxy)-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline typically involves the reaction of aniline derivatives with boronic esters. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the boronic ester groups and the aniline derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, utilizing automated reactors to ensure consistent and high-yield production. The reaction conditions are optimized to maintain the stability of the boronic ester groups and to minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

2-((2-Hexyldecyl)oxy)-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The boronic ester groups can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The boronic ester groups can participate in substitution reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: New carbon-carbon bonded compounds.

Scientific Research Applications

2-((2-Hexyldecyl)oxy)-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research into its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-((2-Hexyldecyl)oxy)-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline involves its ability to participate in cross-coupling reactions, forming new carbon-carbon bonds. The boronic ester groups play a crucial role in these reactions, acting as intermediates that facilitate the transfer of carbon atoms between molecules. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of transition states that allow for efficient bond formation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Hexyldecyl)oxy)-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline is unique due to its specific combination of boronic ester groups and aniline derivatives, which allows for versatile applications in cross-coupling reactions. Its structure provides stability and reactivity that are advantageous in the synthesis of complex organic molecules.

Properties

Molecular Formula

C46H69B2NO5

Molecular Weight

737.7 g/mol

IUPAC Name

2-(2-hexyldecoxy)-N,N-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline

InChI

InChI=1S/C46H69B2NO5/c1-11-13-15-17-18-20-24-36(23-19-16-14-12-2)35-50-42-26-22-21-25-41(42)49(39-31-27-37(28-32-39)47-51-43(3,4)44(5,6)52-47)40-33-29-38(30-34-40)48-53-45(7,8)46(9,10)54-48/h21-22,25-34,36H,11-20,23-24,35H2,1-10H3

InChI Key

NTAUQCOVTCJAJM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C)C5=CC=CC=C5OCC(CCCCCC)CCCCCCCC

Origin of Product

United States

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